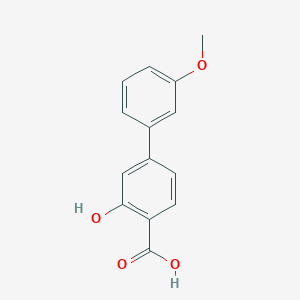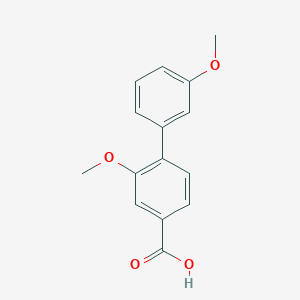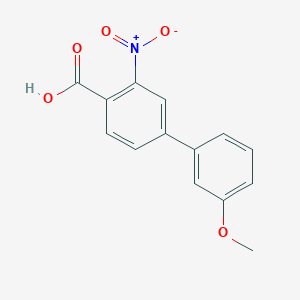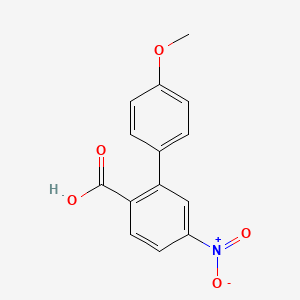
3-(2-Fluoro-4-methylphenyl)-5-hydroxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Fluoro-4-methylphenyl)-5-hydroxybenzoic acid, or FMHBA, is a synthetic organic compound with an aromatic ring structure. It is an important intermediate in the synthesis of many pharmaceuticals and other organic compounds. FMHBA is a versatile compound with a variety of applications in the pharmaceutical, biotechnology, and chemical industries. It has been used in the synthesis of various drugs, including anti-inflammatory agents, antifungal agents, and anti-cancer drugs. FMHBA has also been used in the synthesis of various polymers and other materials used in the biomedical and chemical industries.
科学的研究の応用
FMHBA has been used in a variety of scientific research applications. It has been used in the synthesis of various drugs, including anti-inflammatory agents, antifungal agents, and anti-cancer drugs. It has also been used in the synthesis of various polymers and other materials used in the biomedical and chemical industries. FMHBA has also been used in the synthesis of various organic compounds, such as dyes, fragrances, and flavorings.
作用機序
The mechanism of action of FMHBA is not fully understood. However, it is known that the compound is an electrophile, meaning that it can react with nucleophiles, such as amines, to form covalent bonds. This reaction is thought to be the basis of its use in the synthesis of various drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMHBA are not well understood. However, it is known that the compound can act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 can lead to anti-inflammatory effects, and this is thought to be the basis of the anti-inflammatory effects of FMHBA.
実験室実験の利点と制限
The advantages of using FMHBA in lab experiments include its low cost, its availability, and its versatility. FMHBA is relatively inexpensive and can be easily obtained from chemical suppliers. Additionally, the compound is versatile, meaning that it can be used in a variety of reactions and applications.
The limitations of using FMHBA in lab experiments include its potential toxicity and its potential reactivity with other compounds. FMHBA is known to be toxic in high concentrations, so it should be handled with caution. Additionally, the compound is reactive and may react with other compounds in the reaction mixture, leading to unwanted side reactions.
将来の方向性
The potential future applications of FMHBA include its use in the synthesis of new drugs and other compounds. Additionally, the compound could be used in the synthesis of new materials for use in the biomedical and chemical industries. Finally, FMHBA could be used to study the mechanism of action of other compounds and to develop new inhibitors of enzymes such as COX-2.
合成法
FMHBA can be synthesized in a variety of ways, including the use of Grignard reagents and other organometallic reagents. The Grignard reaction is one of the most commonly used methods for the synthesis of FMHBA. This reaction involves the reaction of an alkyl halide with a metal, typically magnesium, to form an organometallic intermediate. The intermediate is then reacted with an electrophile, such as a carboxylic acid, to form the desired product. Other methods, such as the Mitsunobu reaction, can also be used for the synthesis of FMHBA.
特性
IUPAC Name |
3-(2-fluoro-4-methylphenyl)-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-8-2-3-12(13(15)4-8)9-5-10(14(17)18)7-11(16)6-9/h2-7,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBUKZYKCLUASY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689191 |
Source


|
| Record name | 2'-Fluoro-5-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261924-81-5 |
Source


|
| Record name | 2'-Fluoro-5-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














